REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]([CH:7]=[CH:8][CH:9]=O)=[CH:5][CH:4]=1.[C:13](#[N:17])[CH2:14][C:15]#[N:16]>C(O)C.N1CCCCC1>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]([CH:7]=[CH:8][CH:9]=[C:14]([C:13]#[N:17])[C:15]#[N:16])=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
0.52 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=CC=O)C=C1
|
Name
|
|
Quantity
|
0.26 g
|
Type
|
reactant
|
Smiles
|
C(CC#N)#N
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
N1CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed for 40 minutes
|
Duration
|
40 min
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=CC=C(C#N)C#N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.61 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |